molecular formula C12H12BF2NO5 B12499105 2-(2,3-Difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

2-(2,3-Difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B12499105
M. Wt: 299.04 g/mol
InChI Key: RKGWERDDBPGMHI-UHFFFAOYSA-N
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Description

2-(2,3-Difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boronic acid derivative known for its unique chemical structure and properties

Preparation Methods

The synthesis of 2-(2,3-Difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-difluoro-4-methoxyphenylboronic acid, which is a key intermediate.

    Reaction Conditions: The boronic acid is subjected to a series of reactions, including coupling reactions, to form the desired dioxazaborocane structure.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

2-(2,3-Difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The presence of difluoro and methoxy groups allows for substitution reactions, where these groups can be replaced with other functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for substitution reactions.

Scientific Research Applications

2-(2,3-Difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has a wide range of scientific research applications:

    Chemistry: It is used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, to form carbon-carbon bonds.

    Biology: The compound’s unique structure makes it a potential candidate for biological studies, including enzyme inhibition and protein binding assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets, such as enzymes and receptors. The difluoro and methoxy groups play a crucial role in binding to these targets, leading to specific biological effects. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

2-(2,3-Difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can be compared with other boronic acid derivatives, such as:

    2,3-Difluoro-4-methoxyphenylboronic acid: Shares similar structural features but lacks the dioxazaborocane ring.

    3-Fluorophenylboronic acid: Contains a single fluorine atom and lacks the methoxy group.

    4-Methoxyphenylboronic acid: Contains a methoxy group but lacks fluorine atoms.

The uniqueness of this compound lies in its combination of difluoro and methoxy groups, along with the dioxazaborocane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H12BF2NO5

Molecular Weight

299.04 g/mol

IUPAC Name

2-(2,3-difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

InChI

InChI=1S/C12H12BF2NO5/c1-16-5-9(17)20-13(21-10(18)6-16)7-3-4-8(19-2)12(15)11(7)14/h3-4H,5-6H2,1-2H3

InChI Key

RKGWERDDBPGMHI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=C(C(=C(C=C2)OC)F)F

Origin of Product

United States

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